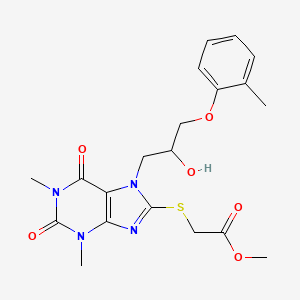
methyl 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "methyl 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a purine moiety suggests potential interactions with biological systems, particularly those involving nucleic acids or energy metabolism. The hydroxy and ether functionalities may contribute to solubility and potential hydrogen bonding, while the thioacetate group could be involved in various chemical transformations.
Synthesis Analysis
The synthesis of related purine derivatives has been explored in the literature. For instance, the preparation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involved acetylation and treatment with triethylamine and formamide, followed by refluxation with urea and sodium ethoxide to yield the target compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
Vibrational spectroscopy and molecular docking studies have been used to analyze similar compounds, providing insights into the optimized molecular structure and electronic properties . The use of computational tools such as Gaussian03W software package and multiwfn software can help in understanding the molecular geometry, vibrational frequencies, and electronic transitions of the compound .
Chemical Reactions Analysis
The thioacetate group in the compound suggests that it may undergo nucleophilic substitution reactions or serve as a leaving group in various transformations. The presence of a purine ring could also allow for reactions typical of heterocyclic chemistry, such as alkylation or acylation. The Grignard reaction has been used to synthesize related compounds, indicating that organometallic chemistry could be relevant for modifying the compound or introducing new functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The purine core is likely to contribute to the compound's stability and potential tautomerism. The hydroxy and ether groups may affect its solubility in different solvents, while the thioacetate could influence its reactivity. The electronic properties, such as the HOMO-LUMO gap, could be indicative of its chemical reactivity and potential as a bioactive molecule . The antimicrobial activities of similar compounds have been evaluated, suggesting that the compound may also possess such properties .
Applications De Recherche Scientifique
Methylglyoxal in Food and Living Organisms Methylglyoxal (MG), a reactive alpha-oxoaldehyde, plays a significant role in various biological processes. It modifies amino acids in proteins, forming advanced glycation end-products. These compounds are linked with diabetes complications and some neurodegenerative diseases. MG is also formed in foodstuffs and beverages during processing and storage. The presence of MG and its effects in biological samples can be quantified using sophisticated techniques like HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Drug Intermediates The compound is utilized in the synthesis of drug intermediates. An example is the creation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate from 2-bromothiophene, showcasing its utility in organic chemistry experiments and drug development (Min, 2015).
Applications in Nonlinear Optical Polymers Methyl 2,5-di-(2′-hydroxyethoxy)benzylidenecyanoacetate, a related compound, is used to produce polyurethanes with nonlinear optical properties. These polymers are essential in creating materials with unique optical characteristics, suitable for applications like second-harmonic generation in photonic devices (Lee & Park, 2002).
Role in Biological Systems Compounds structurally similar to methyl 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate play a role in biological systems. For example, they are involved in the biosynthesis of adenosine monophosphate (AMP), a critical component in cellular energy transfer (Wanner, Hageman, Koomen, & Pandit, 1978).
Propriétés
IUPAC Name |
methyl 2-[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-12-7-5-6-8-14(12)30-10-13(25)9-24-16-17(21-19(24)31-11-15(26)29-4)22(2)20(28)23(3)18(16)27/h5-8,13,25H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUXVPKJOPYPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(=O)OC)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

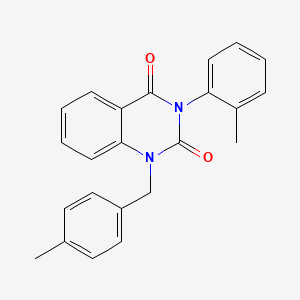
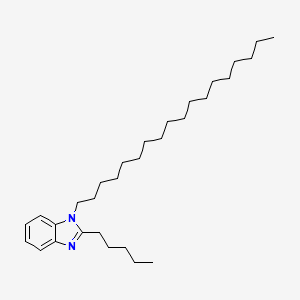
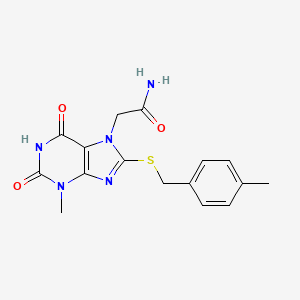
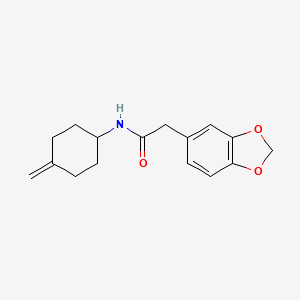
![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)
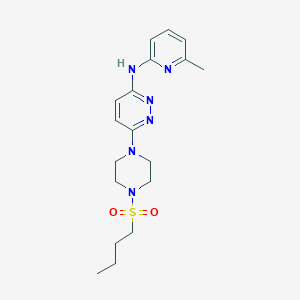
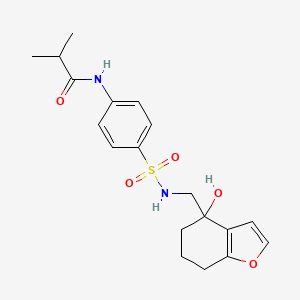
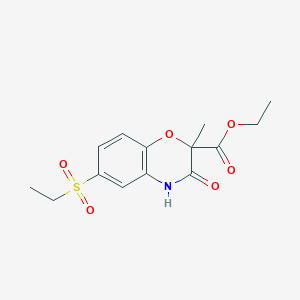


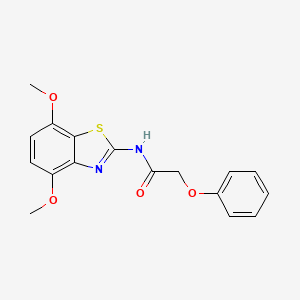
![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)
![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)
